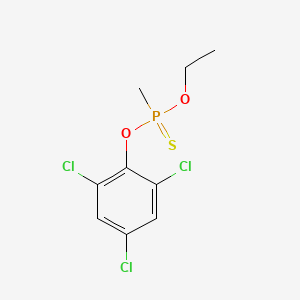
O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OMS156 is a versatile compound known for its wide range of applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of OMS156 involves several synthetic routes. One common method includes the reaction of a triazolo ring compound with methanesulfonate under specific conditions . This method is known for its simplicity and suitability for large-scale industrial production.
Industrial Production Methods
The industrial production of OMS156 typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is designed to be efficient and scalable, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
OMS156 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of OMS156 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of OMS156 depend on the type of reaction. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
OMS156 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of OMS156 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
OMS156 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Methylaervine: Known for its antifungal activity and multi-target mechanism of action.
Triazolo ring compounds: Often used in similar applications but may differ in their specific chemical properties and effects.
Properties
CAS No. |
76203-96-8 |
|---|---|
Molecular Formula |
C9H10Cl3O2PS |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
ethoxy-methyl-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-7(11)4-6(10)5-8(9)12/h4-5H,3H2,1-2H3 |
InChI Key |
JQQMCGBSCREMEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)
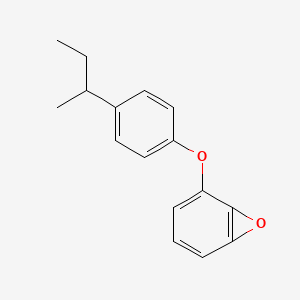
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
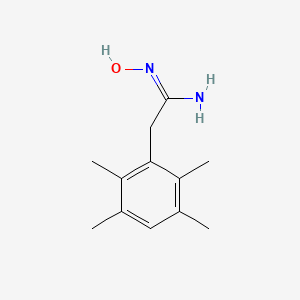
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
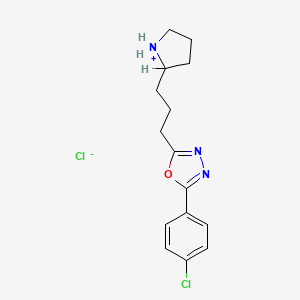
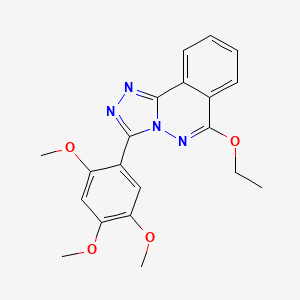
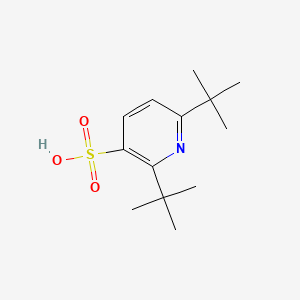
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
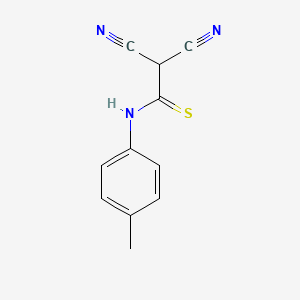
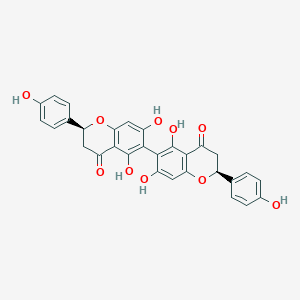
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)
